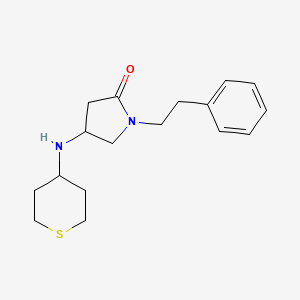![molecular formula C19H19ClN4O3 B3790110 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3790110.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Descripción general
Descripción
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated methoxyphenyl group, and a methylpyridinyl moiety
Métodos De Preparación
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorinated methoxyphenyl group: This step involves the nucleophilic substitution reaction where a chlorinated methoxyphenol reacts with an appropriate leaving group.
Attachment of the methylpyridinyl moiety: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the methylpyridinyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
This compound analogs: These compounds have slight modifications in the functional groups, leading to different chemical and biological properties.
Other pyrazole derivatives: Compounds like 1-phenyl-3-(2-chlorophenyl)pyrazole and 1-(4-methoxyphenyl)-3-(2-chlorophenyl)pyrazole share structural similarities but differ in their reactivity and applications.
Propiedades
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-4-3-5-13(22-12)10-21-19(25)17-8-14(23-24-17)11-27-18-7-6-15(26-2)9-16(18)20/h3-9H,10-11H2,1-2H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXESRXDNGUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)C2=NNC(=C2)COC3=C(C=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B3790033.png)
![N-methyl-1-[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B3790034.png)
![1-(2-fluorobenzyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3790040.png)
![5-[[2-(4-Fluorophenyl)pyrrolidin-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole](/img/structure/B3790045.png)
![1-acetyl-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B3790056.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3790062.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B3790069.png)

![1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B3790076.png)
![N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide](/img/structure/B3790087.png)
![3-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyridine](/img/structure/B3790093.png)
![1-(4-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3790100.png)
![4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B3790129.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3790137.png)
